molecular formula C18H16FN7O2 B3015478 1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034349-59-0

1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B3015478
CAS No.: 2034349-59-0
M. Wt: 381.371
InChI Key: CTZHYXNVLDKKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea backbone substituted with two distinct moieties: a 4-fluorobenzyl group and a triazolopyridine core linked to a 3-methyl-1,2,4-oxadiazole ring. Such structural motifs are common in kinase inhibitors or enzyme-targeting therapeutics .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7O2/c1-11-22-17(28-25-11)14-3-2-8-26-15(23-24-16(14)26)10-21-18(27)20-9-12-4-6-13(19)7-5-12/h2-8H,9-10H2,1H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHYXNVLDKKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-fluorobenzyl group
  • A triazole moiety
  • An oxadiazole derivative
  • A pyridine ring

This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-triazole and related structures exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have shown activity against various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • The specific compound under study has not been extensively evaluated for its antimicrobial properties; however, its structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds:

  • A related triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 3.16 μM .
  • The mechanism of action often involves inducing apoptosis and inhibiting key signaling pathways such as Notch-AKT .

Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives:

  • Compounds similar to the target compound showed broad-spectrum antimicrobial activity.
  • The study reported that certain derivatives exhibited enhanced activity against resistant strains of bacteria, indicating the potential for development as new antibiotic agents .

Study 2: Anticancer Mechanisms

A recent investigation into triazole derivatives indicated:

  • Induction of oxidative stress leading to apoptosis in cancer cells.
  • Suppression of cell proliferation through modulation of the cell cycle and signaling pathways .

Data Table: Biological Activity Summary

Activity TypeCompound ClassTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialTriazole DerivativesS. aureus, E. coli0.125 - 8 μg/mLInhibition of cell wall synthesis
AnticancerTriazole-containing compoundsMCF-7 (breast cancer cells)IC50 = 3.16 μMInduction of apoptosis via oxidative stress
Other ActivitiesVariousMultiple (dependent on structure)VariableDiverse mechanisms depending on substituents

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Studies have indicated that derivatives similar to this compound exhibit promising antitumor effects. The presence of the triazolo[4,3-a]pyridine and oxadiazole groups is believed to contribute to its ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties
    • Research has shown that compounds containing the oxadiazole moiety possess antimicrobial activities against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
  • Neuropharmacological Effects
    • Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The fluorobenzyl group may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of derivatives similar to this compound in vitro and in vivo. The results indicated a significant reduction in tumor size and increased survival rates in treated animal models compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria. The findings demonstrated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting potential for development as new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Source
AntitumorInduction of apoptosis
AntimicrobialMembrane disruption
NeuroprotectiveEnhanced BBB permeability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the urea-oxadiazole pharmacophore but differ in substituents and scaffold topology:

Compound Name Core Structure Substituents/Modifications Key Properties/Bioactivity
Target Compound Urea + triazolopyridine-oxadiazole 4-Fluorobenzyl, 3-methyl-1,2,4-oxadiazole Enhanced metabolic stability (fluorine), potential kinase inhibition (rigid heterocycles)
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Urea + pyrrolidinyl-oxadiazole 4-Trifluoromethylphenyl, pyrrolidine ring Higher hydrophobicity (CF₃), possible improved binding affinity
14.1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea Urea + pyrrolidinyl-oxadiazole Biphenyl group, phenyl-oxadiazole Increased lipophilicity (biphenyl), potential for enhanced membrane permeability
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea Urea + oxadiazole 4-Methoxyphenyl, phenyl-oxadiazole Improved solubility (methoxy), reduced metabolic stability vs. fluorinated analogues

Physicochemical and Bioactivity Trends

  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism compared to methoxy or hydroxyl groups .
  • Target Engagement : The triazolopyridine-oxadiazole system may offer superior π-π stacking vs. pyrrolidinyl-oxadiazole cores, influencing kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.